Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate: is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate typically involves the reaction of 2-aminothiazole with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid in the presence of sulfuric acid.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiazole derivatives, which are studied for their potential as pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is investigated for its potential antimicrobial and anticancer activities. It serves as a lead compound for the development of new drugs targeting bacterial and cancer cells .
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating infections and cancer. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in bacterial cell death . In cancer cells, the compound can interfere with DNA replication and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H10N2O3S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
methyl 4-[(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15) |
InChI Key |
RVPDAFREEZSBDU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Origin of Product |
United States |
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